4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a furan-2-ylmethyl group, a phenyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves a series of organic reactions One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a pyridine ringIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. .
Scientific Research Applications
4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Its derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and pyridine rings allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide include other pyrazolopyridine derivatives. These compounds share the core pyrazolopyridine structure but differ in their substituents. For example:
1H-pyrazolo[3,4-b]pyridine: Lacks the furan-2-ylmethyl and phenyl groups.
2H-pyrazolo[3,4-b]pyridine: Has a different tautomeric form.
3-chloro-N-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Similar structure but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-16-17(20)15(19(25)22-10-14-8-5-9-26-14)11-21-18(16)24(23-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSXUHLYDGUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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